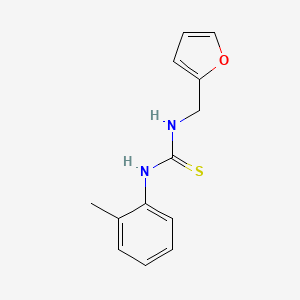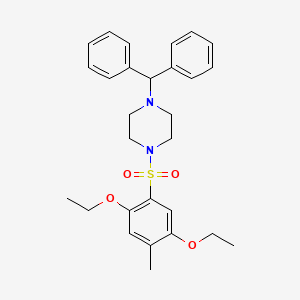![molecular formula C13H20ClN3O B2761403 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide CAS No. 2411285-96-4](/img/structure/B2761403.png)
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is a synthetic molecule that can be synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide involves the inhibition of certain enzymes and modulation of GPCRs. The compound binds to the active site of MAGL and inhibits its activity, leading to an increase in the levels of endocannabinoids such as anandamide. This, in turn, activates cannabinoid receptors and produces various physiological effects such as pain relief and anti-inflammatory effects. The compound also modulates the activity of GPCRs by binding to their allosteric sites, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has been shown to produce various biochemical and physiological effects. The compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. The compound has also been shown to modulate the activity of GPCRs involved in various physiological processes such as neurotransmission and hormone signaling.
实验室实验的优点和局限性
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has several advantages and limitations for lab experiments. The compound is easy to synthesize and has good stability, making it suitable for use in various experimental settings. However, the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics. The compound also has potential off-target effects due to its ability to modulate the activity of GPCRs, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide. One direction is to explore the potential of the compound as a therapeutic agent for various diseases such as pain, inflammation, and cancer. This may involve further studies on the compound's mechanism of action, pharmacokinetics, and toxicity. Another direction is to explore the potential of the compound as a tool for studying the activity of GPCRs and other proteins involved in various physiological processes. This may involve the development of new methods for detecting and quantifying the compound's effects on protein activity. Overall, 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has significant potential for scientific research and may lead to the development of new therapies and tools for studying biological processes.
合成方法
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide can be synthesized using a specific method that involves the reaction of 4-(cyclobutylmethyl)-1H-pyrazole with 2-chloro-N-(propan-2-yl)propanamide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has potential applications in scientific research, particularly in the field of medicine and biology. This compound has been studied for its ability to inhibit the activity of certain enzymes such as monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. Inhibition of MAGL has been shown to have therapeutic potential in the treatment of various diseases such as pain, inflammation, and cancer. 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has also been studied for its potential to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission and hormone signaling.
属性
IUPAC Name |
2-chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-9(14)13(18)16-10(2)12-6-15-17(8-12)7-11-4-3-5-11/h6,8-11H,3-5,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHGPOGBPWQOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2CCC2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


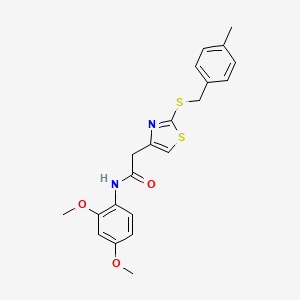
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)
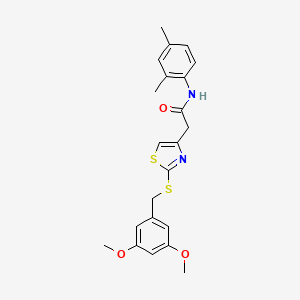
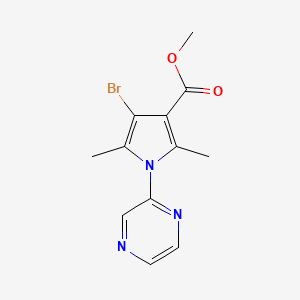
![1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2761332.png)

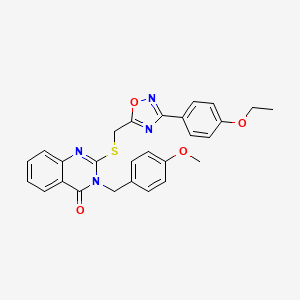
![8-(tert-butyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2761337.png)
![2-(4-chlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2761338.png)
![3-Methyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2761339.png)
![2-Chloro-1-(2,2-dioxo-3a-phenyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2761341.png)
